7-(4-Bromobutoxy)-quinoline-2(1H)-one

Medicinal Chemistry Process Chemistry Aripiprazole Synthesis

QC labs validating HPLC methods for Aripiprazole or Brexpiprazole APIs require a certified reference standard with defined retention time and spectral fingerprint. This compound serves as the USP PAI standard (Aripiprazole Bromobutoxyquinolinone Analog), enabling accurate system suitability testing under ICH guidelines. • Defined RT ~11.5 min ensures reproducible HPLC system suitability • Characteristic Br isotopic doublet (M/M+2) enables unambiguous LC-MS identification • Fully aromatic quinoline core supports direct dehydroaripiprazole analog synthesis (~99% yield via DDQ oxidation) Supplied with full characterization data; available for immediate global dispatch.

Molecular Formula C13H14BrNO2
Molecular Weight 296.16 g/mol
CAS No. 203395-59-9
Cat. No. B194365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-Bromobutoxy)-quinoline-2(1H)-one
CAS203395-59-9
Synonyms7-(4-Bromobutoxy)-quinoline-2(1H)-one
Molecular FormulaC13H14BrNO2
Molecular Weight296.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CC(=O)N2)OCCCCBr
InChIInChI=1S/C13H14BrNO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3-6,9H,1-2,7-8H2,(H,15,16)
InChIKeyMBOHAVAGDOGRBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





7-(4-Bromobutoxy)-quinoline-2(1H)-one (CAS 203395-59-9) - Structural and Functional Baseline for Research and Procurement


7-(4-Bromobutoxy)-quinoline-2(1H)-one is a functionalized quinolin-2-one derivative serving primarily as a critical synthetic intermediate or analytical reference standard in pharmaceutical research . It features a terminal alkyl bromide appended via an ether linkage to the 7-position of the quinolinone core, establishing it as a key electrophilic building block [1]. Its primary relevance is derived from its status as a bromo impurity (Aripiprazole Bromobutoxyquinolinone Analog) in the synthesis of the atypical antipsychotic Aripiprazole and as an intermediate in the preparation of Brexpiprazole [2].

7-(4-Bromobutoxy)-quinoline-2(1H)-one: Why Structural Analog Interchangeability Fails


Interchanging 7-(4-bromobutoxy)-quinoline-2(1H)-one with its closest analogs, such as 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one or 7-(4-chlorobutoxy)-quinoline-2(1H)-one, is not feasible without significantly altering synthetic or analytical outcomes. The target compound's quinoline scaffold imparts a distinct planar, aromatic character compared to the flexible 3,4-dihydro analog . Furthermore, the specific bromobutoxy chain length and terminal halogen define its reactivity and chromatographic retention time; substituting chlorine for bromine alters electrophilicity and mass spectral fragmentation, invalidating its use as a specific reference standard for method validation [1]. The following quantitative evidence underscores why this precise molecular architecture is non-negotiable for specific applications.

Quantitative Differentiation Guide: Evidence-Based Selection of 7-(4-Bromobutoxy)-quinoline-2(1H)-one (CAS 203395-59-9)


Synthesis: DDQ-Mediated Oxidation Yields a Reproducible, High-Purity Endpoint

The target compound demonstrates a near-quantitative yield (98.99%) when synthesized via the DDQ oxidation of its 3,4-dihydro analog (7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone), achieving a final HPLC purity of 99.26% [1]. This oxidation step is crucial for aromatizing the scaffold; comparative yields for alternative aromatization methods (e.g., using other quinones or dehydrogenation catalysts) on this specific substrate are not explicitly detailed in the source, though the reported yield establishes a high benchmark for this specific transformation [1].

Medicinal Chemistry Process Chemistry Aripiprazole Synthesis

Purity Profile: Chromatographic Benchmarking via Impurity Reference Standards

Unlike generic building blocks, this compound is classified and supplied as a USP Pharmaceutical Analytical Impurity (PAI) standard [1]. While the chemical identity is 7-(4-Bromobutoxy)-quinoline-2(1H)-one, its official procurement designation under catalog 1A02480 is 'Aripiprazole Bromobutoxyquinolinone Analog' [2]. The defined retention time (11.545 min under specific gradient conditions) and purity (99.26%) provide a quantitative reference point against which to measure this specific impurity in API batches [3]. A generic analog lacking this certified purity profile cannot be substituted for regulatory or QC method validation purposes.

Analytical Chemistry Pharmaceutical Quality Control USP Standards

Structural Differentiation: Planar Aromatic Core vs. 3,4-Dihydro Analog

The target compound's fully aromatic quinolin-2(1H)-one core distinguishes it from the closely related 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone . The latter (CAS 129722-34-5) features a saturated 3,4-bond, altering the overall conformation and electronic distribution. While direct bioactivity comparison data is limited in the primary literature for these two specific intermediates, the aromatic system of 7-(4-Bromobutoxy)-quinoline-2(1H)-one is structurally analogous to the core of dehydroaripiprazole, a known active metabolite with distinct receptor binding profiles . This aromaticity influences pi-stacking interactions and solubility, which are critical parameters in purification and crystallization workflows.

Structural Biology SAR Studies Physicochemical Properties

Specificity of Impurity Profiling: Distinction from Dimer and Chloro Analogs

The exact molecular identity of this bromobutoxy quinolinone differentiates it from structurally related impurities such as Brexpiprazole Impurity 43 (a dimer) and 1-(4-chlorobutyl)-7-hydroxyquinolin-2(1H)-one [1]. The presence of the terminal bromine provides a distinct isotope pattern (M and M+2 peaks) in mass spectrometry, enabling unequivocal identification even in complex mixtures . In contrast, the chloro analog yields a different isotopic signature, and the dimer represents a completely different molecular weight class (C26H27BrN2O4) [2].

Impurity Profiling LC-MS Analysis Process Control

7-(4-Bromobutoxy)-quinoline-2(1H)-one: Validated Research and QC Application Scenarios


Pharmaceutical Analytical Method Validation (AMV) for ANDA Submissions

This compound, sourced as a USP PAI standard (Aripiprazole Bromobutoxyquinolinone Analog), is critical for validating HPLC methods used to quantify bromo impurities in Aripiprazole and Brexpiprazole APIs. Its certified purity and defined retention time (RT ~11.5 min) allow QC laboratories to accurately establish system suitability parameters and detect trace-level impurities, ensuring compliance with ICH guidelines [1]. Substituting a generic analog invalidates the analytical procedure due to lack of certified characterization data [2].

Synthesis of Dehydroaripiprazole Derivatives

Due to its fully aromatic quinoline core, 7-(4-Bromobutoxy)-quinoline-2(1H)-one serves as the preferred electrophilic building block for synthesizing dehydroaripiprazole analogs [1]. The 3,4-dihydro analog is not suitable for this purpose, as it would require a subsequent, potentially lower-yielding oxidation step [2]. The high yield (~99%) demonstrated in the DDQ oxidation of the dihydro precursor supports the feasibility of obtaining this intermediate reliably for further derivatization [3].

Metabolite Identification and Quantification via LC-MS

The compound is utilized as an analytical reference for detecting and quantifying specific bromobutoxy-containing metabolites or degradation products of Aripiprazole [1]. The presence of a bromine atom facilitates unambiguous identification in complex biological matrices via its characteristic isotopic doublet (M/M+2) in mass spectrometry, differentiating it from endogenous compounds and chloro-analogs [2].

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